molecular formula C23H29N3O4 B6117404 N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B6117404
M. Wt: 411.5 g/mol
InChI Key: ORRWQWYIDLEFPW-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in the field of molecular imaging and drug development.

Mechanism of Action

N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide binds to TSPO on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of various signaling pathways, including the production of reactive oxygen species and the release of proinflammatory cytokines. The exact mechanism of action of this compound is still being investigated, but it is believed to modulate the immune response and neuroinflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has been shown to reduce the production of proinflammatory cytokines and oxidative stress markers in the brain. This compound has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, including its high affinity for TSPO and its ability to cross the blood-brain barrier. It is also easily labeled with radioisotopes for PET imaging. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in scientific research. One area of focus is the development of new TSPO ligands with improved binding affinity and selectivity. Another area of research is the use of this compound for the early detection and monitoring of neuroinflammation in various neurological disorders. This compound may also have potential applications in drug development for the treatment of neuroinflammatory diseases.

Synthesis Methods

The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves the reaction of 2-chloromethyl-1,4-dioxane with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-(1,4-dioxan-2-ylmethyl)phenol. This intermediate is then reacted with 1-(2-pyridinylmethyl)-4-piperidinol in the presence of triethylamine and 4-dimethylaminopyridine to form this compound. The synthesis process has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been used in molecular imaging studies to visualize the distribution of translocator protein (TSPO) in the brain. TSPO is a biomarker of neuroinflammation and is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds to TSPO with high affinity and can be labeled with radioisotopes for positron emission tomography (PET) imaging. This allows for non-invasive detection and monitoring of neuroinflammation in vivo.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-23(25-15-20-17-28-13-14-29-20)21-6-1-2-7-22(21)30-19-8-11-26(12-9-19)16-18-5-3-4-10-24-18/h1-7,10,19-20H,8-9,11-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWQWYIDLEFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2C(=O)NCC3COCCO3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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